2-[3-(4-acetylpiperazin-1-yl)-4-methylpyrrolidin-1-yl]-N-(cyanomethyl)acetamide
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Overview
Description
2-[3-(4-acetylpiperazin-1-yl)-4-methylpyrrolidin-1-yl]-N-(cyanomethyl)acetamide is a synthetic organic compound with potential applications in medicinal chemistry. This compound is characterized by the presence of a piperazine ring, a pyrrolidine ring, and an acetamide group, making it a versatile molecule for various chemical reactions and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4-acetylpiperazin-1-yl)-4-methylpyrrolidin-1-yl]-N-(cyanomethyl)acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Piperazine Ring: This can be achieved through the reaction of appropriate amines with dihaloalkanes under basic conditions.
Introduction of the Acetyl Group: Acetylation of the piperazine ring is carried out using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Formation of the Pyrrolidine Ring: This involves the cyclization of suitable intermediates, often using reductive amination or other cyclization techniques.
Attachment of the Cyanomethyl Group: This step typically involves the reaction of the intermediate with cyanomethylating agents such as cyanomethyl chloride.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimization for yield and purity. This may involve the use of continuous flow reactors and other advanced manufacturing techniques to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[3-(4-acetylpiperazin-1-yl)-4-methylpyrrolidin-1-yl]-N-(cyanomethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl halides in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
2-[3-(4-acetylpiperazin-1-yl)-4-methylpyrrolidin-1-yl]-N-(cyanomethyl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly in the development of anticancer and antiviral agents.
Biological Studies: The compound is used in studies to understand its interactions with biological targets, such as enzymes and receptors.
Chemical Biology: It serves as a probe to study various biochemical pathways and mechanisms.
Mechanism of Action
The mechanism of action of 2-[3-(4-acetylpiperazin-1-yl)-4-methylpyrrolidin-1-yl]-N-(cyanomethyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases, leading to downstream effects on cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
3-(4-acetylpiperazin-1-yl)-5-(3-nitrobenzylamino)-7-(trifluoromethyl)quinoline: This compound is also a potent inhibitor of c-Met kinase and has shown promising anticancer activity.
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide:
Uniqueness
2-[3-(4-acetylpiperazin-1-yl)-4-methylpyrrolidin-1-yl]-N-(cyanomethyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to interact with multiple molecular targets makes it a versatile compound for various research applications.
Properties
IUPAC Name |
2-[3-(4-acetylpiperazin-1-yl)-4-methylpyrrolidin-1-yl]-N-(cyanomethyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N5O2/c1-12-9-18(11-15(22)17-4-3-16)10-14(12)20-7-5-19(6-8-20)13(2)21/h12,14H,4-11H2,1-2H3,(H,17,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVHBOVWBRIETCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC1N2CCN(CC2)C(=O)C)CC(=O)NCC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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